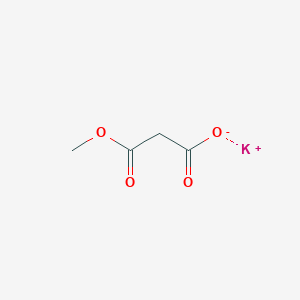

Potassium 3-methoxy-3-oxopropanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

38330-80-2 |

|---|---|

Molecular Formula |

C4H6KO4 |

Molecular Weight |

157.19 g/mol |

IUPAC Name |

potassium;3-methoxy-3-oxopropanoate |

InChI |

InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6); |

InChI Key |

BUSHXMAGCXKTRP-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(=O)[O-].[K+] |

Isomeric SMILES |

COC(=O)CC(=O)[O-].[K+] |

Canonical SMILES |

COC(=O)CC(=O)O.[K] |

Other CAS No. |

38330-80-2 |

Pictograms |

Irritant |

Synonyms |

Propanedioic Acid 1-Methyl Ester Potassium Salt; Methyl Malonate Potassium Salt; Methyl Potassium Malonate; Potassium Methoxycarbonylacetate; Potassium Methyl Malonate; Potassium Monomethyl Malonate; _x000B_ |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements in the Chemistry of Potassium 3 Methoxy 3 Oxopropanoate

3 Advanced Synthetic Methodologies

Recent innovations in the synthesis and derivatization of malonates have been driven by the need for greater precision, higher yields, and improved environmental performance. These advancements encompass novel reaction media, catalytic systems, and a focus on resource efficiency.

The use of water as a reaction solvent is a cornerstone of green chemistry, and its application in malonate synthesis is an area of active research. A highly efficient and practical method for the large-scale synthesis of monomethyl malonate involves the selective monohydrolysis of dimethyl malonate. nih.govkisti.re.kr This process is noteworthy for its environmentally benign conditions, utilizing water with a small amount of a volatile co-solvent and an inexpensive base, thereby avoiding hazardous reagents and by-products. nih.gov

Supramolecular catalysis, which draws inspiration from the highly efficient and specific catalysis observed in enzymes, offers a sophisticated approach to controlling chemical reactions. wiley-vch.de These systems use non-covalent interactions to bring reactants together within a host molecule, orienting them for a specific transformation. wiley-vch.de In the realm of malonate chemistry, this principle has been effectively applied in enantioselective phase-transfer catalysis (PTC) for the α-alkylation of malonate esters. frontiersin.org While not a direct synthesis of the parent half-ester, this methodology demonstrates how a supramolecular host (the phase-transfer catalyst) can create a specific chemical environment to generate chiral malonate derivatives with high efficiency and enantioselectivity, which can then be converted to chiral malonic monoacids. frontiersin.org

Eliminating solvents from chemical reactions significantly reduces waste and can lower operational costs. chemrxiv.org A key development in this area is the use of enzyme catalysis under solvent-free conditions. For instance, the enzyme-catalyzed synthesis of linear polyesters has been successfully achieved using dimethyl malonate as a monomer in a solventless reaction. nih.govrsc.orgrsc.orgwhiterose.ac.uk This approach not only avoids organic solvents but also proceeds at lower temperatures compared to traditional metal-catalyzed polymerizations. whiterose.ac.uk

While many syntheses of malonate half-esters rely on a base for the hydrolysis of the corresponding diester, advancements have been made in developing processes that are free of traditional bases or use them more efficiently. nih.gov Furthermore, related Knoevenagel condensation reactions for producing methylene (B1212753) malonates have been explored under solvent-free and, in some cases, catalyst-free conditions, showcasing the potential to simplify reaction systems for this class of compounds. google.comgoogleapis.com Ionothermal synthesis, where a low-melting metal salt acts as both the metal source and the reaction medium, represents another solvent-free strategy that has shown promise for producing metal-organic frameworks from various linkers, indicating a potential avenue for related malonate transformations. chemrxiv.org

Modern synthetic methods aim to improve this metric. The selective monohydrolysis of a symmetric diester like dimethyl malonate to yield potassium 3-methoxy-3-oxopropanoate is a prime example of a process with high atom economy. nih.govkisti.re.kr This reaction is highly efficient and minimizes by-products, aligning with the goals of waste reduction. nih.gov Similarly, enzyme-catalyzed processes contribute to waste minimization not only by enabling solvent-free conditions but also by offering high selectivity, which reduces the formation of unwanted side products. rsc.org The ultimate goal is to design synthetic routes where the majority of the atoms from the starting materials are found in the final product, minimizing the generation of chemical waste. primescholars.com

Enzymes are powerful biocatalysts that can mediate chemical transformations with exceptional specificity and efficiency under mild conditions. Their use in organic synthesis is a key strategy for developing sustainable processes. In malonate chemistry, enzymes have been employed for various transformations, effectively reducing the formation of unwanted byproducts and enabling stereoselective control.

One significant application is the enzyme-catalyzed synthesis of malonate-containing polyesters. Immobilized Candida antarctica lipase (B570770) B (iCaLB) has been used to catalyze the polycondensation of dimethyl malonate with various diols under solvent-free conditions. nih.govrsc.orgrsc.orgwhiterose.ac.uk This enzymatic approach proved successful where traditional metal-catalyzed methods failed to produce high molecular weight polymers, as the malonate units can chelate and deactivate the metal catalysts. nih.govrsc.org

Another powerful example is the use of arylmalonate decarboxylase (AMDase) for the enantioselective production of profenes, which are important non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This enzyme catalyzes the asymmetric decarboxylation of substituted malonic acids to produce the desired (S)-enantiomer with high purity. nih.govacs.org The immobilization of AMDase has been shown to significantly improve its process stability, allowing for repeated use and making the biocatalytic process more economically viable. nih.gov

| Enzyme | Substrate(s) | Transformation | Key Advantages |

| Candida antarctica lipase B (iCaLB) | Dimethyl malonate, aliphatic diols (C4, C6, C8) | Polycondensation to polyesters | Solvent-free conditions, successful where metal catalysts fail, environmentally friendly. nih.govrsc.orgwhiterose.ac.uk |

| Arylmalonate Decarboxylase (AMDase) | Substituted arylmalonate derivatives | Asymmetric decarboxylation | Produces highly enantiomerically pure (S)-profen drugs, stable when immobilized. nih.gov |

4 Formation of Malonamide (B141969) Derivatives for Specific Ligand Applications

This compound serves as a precursor to malonic esters, which are versatile starting materials for synthesizing a wide range of compounds, including malonamides. Malonamide derivatives are readily accessed through the reaction of malonic esters, such as dimethyl or diethyl malonate, with ammonia (B1221849) or primary and secondary amines. sci-hub.se

These malonamide derivatives have garnered significant interest for their application as highly effective ligands in metal extraction and recovery. sci-hub.seresearchgate.net Their structure can be systematically modified to tune their selectivity and affinity for specific metal ions. For instance, tetrasubstituted malonamides have been synthesized and investigated for the extraction of radiotoxic metal ions like americium (Am), plutonium (Pu), and uranium (U) from nuclear waste streams. sci-hub.se The lipophilicity of these ligands, which is crucial for their performance in solvent extraction systems, can be controlled by incorporating long alkyl chains, such as a 3-oxapentadecyl chain, at the central methylene bridge of the malonamide structure. sci-hub.se The conformation of the ligand, influenced by spacers and substituents, plays a critical role in its ability to form stable chelate complexes with target metal ions, such as the five-membered ring system proposed for silver (Ag+) extraction. sci-hub.se

| Malonamide Derivative Class | Starting Ester | Amine Reactant | Target Metal Ions/Application |

| N,N,N',N'-Tetraalkylmalonamides | Dimethyl malonate | N-alkyl cyclohexylamines | Metal extraction and recovery. sci-hub.se |

| Lipophilic Malonamides | Diethyl malonate | N-methyl cyclohexyl amine | Extraction of Am, Np, Pu, U. sci-hub.se |

| Bis(phenylglycinol)malonamides | Diethyl methylmalonate | Phenylglycinol | Applications as gelators. sci-hub.se |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for investigating the intricate details of molecular systems. These methods allow for the elucidation of reaction mechanisms and the analysis of reactivity patterns.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method that has proven to be a valuable tool for investigating the mechanisms of chemical reactions. mdpi.comscispace.com By calculating the electronic structure of reactants, transition states, and products, DFT can provide detailed energetic and geometric information about the reaction pathway. This approach has been widely applied to various reaction types, including 1,3-dipolar cycloadditions, to understand the role of catalysts and predict the regio- and stereoselectivity of the products. mdpi.com For instance, DFT calculations have been employed to explore the different steps of metal-free [3 + 2] cycloadditions involving enolates and azides, performed at the M06-2X/6-31+G(d,p) level of theory. mdpi.com In the context of oxidation reactions, DFT has been used to study the mechanism of L-Tyrosine oxidation by iodine, where the geometries of intermediates and transition states were optimized to determine the most favorable reaction pathway. scispace.com

While specific DFT studies on the reaction mechanisms of Potassium 3-methoxy-3-oxopropanoate are not detailed in the provided literature, the general applicability of DFT suggests it would be a suitable method to investigate its reactions, such as its use in the total synthesis of (±)-vincorine. chemicalbook.com Such a study would involve mapping the potential energy surface for the reaction, identifying the transition state structures, and calculating the activation barriers, thereby providing a comprehensive understanding of the reaction kinetics and thermodynamics.

Analysis of Global Electrophilicity and Local Reactivity Sites

For this compound, a detailed analysis of its global and local reactivity indices would involve calculating these parameters from the electronic structure obtained through DFT calculations. This would allow for the identification of the most electrophilic and nucleophilic centers within the molecule, offering predictions about its behavior in various chemical reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with biological macromolecules, which is particularly relevant for understanding potential biological activity.

Molecular Docking and Dynamics for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. youtube.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding modes. nih.govnih.govresearchgate.net The process involves preparing the protein and ligand structures, performing the docking simulation to generate various binding poses, and then scoring these poses to identify the most stable complex. youtube.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov MD simulations provide insights into the conformational changes and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, MD simulations have been used to confirm the stability of complexes formed between 3-methoxy flavone (B191248) derivatives and their target proteins, estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov

While no specific molecular docking or dynamics studies involving this compound are available in the provided results, these techniques could be applied to investigate its potential interactions with various protein targets, should it be considered for a biological application.

Conformational Analysis and Stability Predictions

The three-dimensional conformation of a molecule is critical to its physical properties and reactivity. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. Computational methods, such as DFT, are frequently used to perform conformational analyses by systematically exploring the potential energy surface of the molecule. mdpi.com By calculating the energies of different rotational isomers (rotamers), the most stable, low-energy conformations can be predicted. For this compound, a thorough conformational analysis would reveal the preferred spatial arrangement of its methoxy (B1213986) and carboxylate groups, which in turn would influence its reactivity and intermolecular interactions.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

A thorough review of available research indicates a significant gap in the computational elucidation of the structure-activity relationship for this compound. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological or chemical effects. Typically, these studies involve a combination of synthesizing and testing analogs of a lead compound and using computational models to rationalize the observed activities.

For this compound, there is a lack of published research detailing such systematic studies. Consequently, no specific data tables or detailed research findings on its SAR, derived from computational methods, can be presented. The potential of this compound as a protein advanced glycosylation inhibitor and its use in the total synthesis of complex molecules like (±)-vincorine suggest that its reactivity and interaction with biological targets could be a valuable subject for future computational SAR investigations. chemicalbook.com Such studies would likely involve quantum mechanical calculations to understand its electronic properties and molecular docking simulations to predict its binding modes with specific enzymes or receptors.

At present, the scientific community awaits focused research to populate this area, which could unlock a deeper understanding of the compound's mechanisms of action and guide the design of new, more effective derivatives.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of Potassium 3-methoxy-3-oxopropanoate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are used to confirm its structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Expected NMR Data for this compound: The data presented below is based on the analysis of its parent acid, 3-methoxy-3-oxopropanoic acid, and fundamental NMR principles.

| Nucleus | Structure Fragment | Expected Chemical Shift (δ) in ppm | Notes |

| ¹H | -OCH₃ | ~3.7 ppm | Singlet, as there are no adjacent protons. |

| ¹H | -CH₂ - | ~3.3 ppm | Singlet, located between two carbonyl groups. |

| ¹³C | -OCH₃ | ~52 ppm | Carbon of the methyl ester group. |

| ¹³C | -CH₂ - | ~41 ppm | Methylene (B1212753) carbon, significantly deshielded by adjacent carbonyls. |

| ¹³C | C =O (Ester) | ~169 ppm | Carbonyl carbon of the methyl ester. |

| ¹³C | C =O (Carboxylate) | ~171 ppm | Carbonyl carbon of the potassium carboxylate salt. |

This interactive table summarizes the predicted NMR spectral data for the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. For a salt like this compound, soft ionization techniques are preferred to analyze the intact molecule or its constituent ions.

Commonly employed MS techniques include:

Electrospray Ionization (ESI-MS): Ideal for polar and ionic compounds. In negative ion mode, ESI would detect the 3-methoxy-3-oxopropanoate anion ([C₄H₅O₄]⁻) at an m/z of approximately 117.02, corresponding to the molecular mass of the anion after loss of the potassium ion. In positive ion mode, it could detect adducts.

Atmospheric Pressure Chemical Ionization (APCI-MS): Suitable for less polar compounds but can also be used for some polar molecules. It involves ionization at atmospheric pressure, often leading to protonated or deprotonated molecules.

Quadrupole Time-of-Flight (QTOF) MS: A high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the determination of the elemental formula of the detected ions. glsciences.com Coupling QTOF with techniques like Ultra-Performance Liquid Chromatography (UPLC) allows for the separation and precise identification of compounds in a mixture. glsciences.com

Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. For instance, the fragmentation of the [M-K]⁻ ion (m/z 117) would yield characteristic fragments that confirm the malonate structure.

| Technique | Ionization Method | Typical Application for the Compound | Expected Ions (m/z) |

| ESI-MS/MS | Soft ionization, electrospray | Confirmation of molecular weight of the anion and structural fragments. | Negative Mode: [M-K]⁻ at ~117.02; Positive Mode: [M+H]⁺, [M+Na]⁺ |

| APCI-MS | Atmospheric pressure chemical ionization | Analysis of less polar derivatives or in specific applications. | Dependent on derivatization and mode. |

| QTOF-MS | Electrospray or other sources | High-resolution mass determination for formula confirmation. glsciences.com | Highly accurate m/z for parent and fragment ions. |

This interactive table outlines various mass spectrometry techniques applicable to the analysis of the compound.

Infrared (IR) Spectroscopy for Reaction Monitoring

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. In the context of this compound, IR spectroscopy is an effective tool for real-time reaction monitoring, for example, during the malonic ester synthesis. masterorganicchemistry.comlibretexts.org

By using in-situ probes like Attenuated Total Reflectance (ATR), chemists can track the progress of a reaction without sample removal. nih.gov For instance, in the synthesis of a substituted malonic ester, one could monitor the consumption of the initial malonate and the appearance of the product by observing changes in the IR spectrum. The formation of this compound from its parent acid would be marked by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic carboxylate salt absorptions.

Key IR Absorption Bands for Reaction Monitoring:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

| C=O (Ester) | Stretch | 1750 - 1735 | Confirms the presence of the methyl ester group. |

| C=O (Carboxylate) | Asymmetric Stretch | 1610 - 1550 | Strong absorption indicating the formation of the potassium salt. |

| C-O | Stretch | 1300 - 1000 | Signals associated with both the ester and carboxylate groups. |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 (broad) | Disappearance of this band indicates complete conversion to the salt. |

This interactive table lists the crucial IR frequencies used to monitor reactions involving this compound.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution version, UPLC, are premier techniques for the separation, quantification, and purification of non-volatile compounds like this compound. Given the polar nature of the compound, reversed-phase or mixed-mode chromatography is often employed. helixchrom.com

In a typical analysis, a C18 column might be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector (as the carbonyl groups provide some UV absorbance) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). nih.govwaters.com UPLC offers advantages of faster analysis times and improved resolution compared to traditional HPLC. waters.com

Methods for analyzing related malonic acids often use ion-exclusion or mixed-mode columns to achieve better retention and separation from other organic acids in a sample matrix. helixchrom.comlcms.czosti.gov

Gas Chromatography (GC) and GC-MS for Malonate Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. As this compound is a non-volatile salt, it cannot be analyzed directly by GC. However, GC and GC-MS are frequently used for the analysis of related, more volatile malonate compounds, or for the analysis of the compound after a chemical derivatization step. nih.govvitas.no

For instance, the parent dicarboxylic acid (malonic acid) or its monoester can be converted into more volatile esters (e.g., trimethylsilyl (B98337) or methyl esters) prior to injection into the GC system. nih.govvitas.no This derivatization makes the analyte sufficiently volatile and thermally stable for GC analysis. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of the derivatized compound based on its retention time and mass spectrum. vitas.no This approach is particularly valuable for quantifying malonates in complex biological or chemical matrices. nih.govvitas.no

Thin-Layer Chromatography (TLC) and High-Speed Countercurrent Chromatography (HSCCC)

Thin-Layer Chromatography (TLC) and High-Speed Countercurrent Chromatography (HSCCC) are valuable techniques for the qualitative and quantitative analysis of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used chromatographic technique for separating mixtures of compounds. chemistryhall.com In the context of this compound, TLC can be employed to monitor the progress of its synthesis, identify the presence of impurities, and determine appropriate solvent systems for larger-scale purification.

The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or mixture of solvents). For a polar compound like this compound, a polar stationary phase like silica gel would be appropriate. The choice of the mobile phase is critical and would typically involve a mixture of polar and non-polar solvents. The polarity of the solvent system is adjusted to achieve optimal separation, which is assessed by the Retention Factor (Rƒ) value.

Hypothetical TLC Data for Purity Assessment of this compound

| Analyte | Mobile Phase (v/v) | Rƒ Value | Detection Method |

| This compound | Ethyl Acetate/Methanol (8:2) | 0.45 | Potassium Permanganate Stain |

| Starting Material (Monomethyl malonate) | Ethyl Acetate/Methanol (8:2) | 0.60 | Potassium Permanganate Stain |

| Impurity 1 | Ethyl Acetate/Methanol (8:2) | 0.20 | Potassium Permanganate Stain |

This table is illustrative and demonstrates the type of data obtained from a TLC experiment. Actual Rƒ values would depend on specific experimental conditions.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a sophisticated, liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the analyte. nih.govnih.gov This makes it particularly suitable for the preparative separation and purification of polar compounds like this compound from complex mixtures.

In HSCCC, a two-phase solvent system is used. The instrument operates by spinning a coiled column, which creates a strong gravitational field that retains the stationary phase while the mobile phase is pumped through it. The sample is injected into the column, and the components are separated based on their differential partitioning between the two liquid phases.

The selection of an appropriate two-phase solvent system is paramount for a successful HSCCC separation. For this compound, a system composed of varying ratios of solvents like chloroform, methanol, and water could be explored to achieve the desired partition coefficient (K). nih.gov

Illustrative HSCCC Purification Data for this compound

| Parameter | Value |

| Solvent System (v/v/v) | Chloroform/Methanol/Water (4:3:2) |

| Stationary Phase | Upper Phase |

| Mobile Phase | Lower Phase |

| Flow Rate | 2.0 mL/min |

| Rotational Speed | 800 rpm |

| Sample Load | 500 mg of crude product |

| Fraction Collection | 5 mL per tube |

| Purity of Isolated Fraction | >99% (by HPLC) |

This table provides a hypothetical example of the parameters and results for an HSCCC purification of this compound.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. If successful, the crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C4H5KO4 |

| Formula Weight | 156.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8 |

| b (Å) | 10.2 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 670.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.548 |

| Absorption Coefficient (mm⁻¹) | 0.85 |

| R-factor | < 0.05 |

This table represents a set of plausible crystallographic data for this compound, illustrating the detailed structural information that would be obtained from an X-ray diffraction analysis. The determination of the crystal structure would provide definitive confirmation of the ionic nature of the compound and the geometry of the methoxy-3-oxopropanoate anion.

Applications in Complex Organic Synthesis and Material Science

Synthesis of Natural Product Scaffolds and Derivatives

The structural complexity of natural products presents a significant challenge for synthetic chemists. Potassium 3-methoxy-3-oxopropanoate has proven to be an effective tool in the total synthesis of several intricate natural product scaffolds, particularly in the construction of key intermediates.

This compound is utilized in the total synthesis of complex alkaloids by serving as a precursor for key structural motifs.

Vincorine : In the total synthesis of (±)-vincorine, an akuammiline (B1256633) alkaloid, this compound (often referred to as methyl potassium malonate) is employed to form a crucial β-keto ester intermediate. chemicalbook.comorganic-chemistry.org This approach has been noted as an improvement over previous methods that used reagents like Meldrum's acid. organic-chemistry.org The synthesis of (-)-vincorine has been achieved in as few as nine steps from commercially available materials. nih.govpitt.edu

Acutumine : This compound is also instrumental in the synthesis of a key keto proline ester intermediate, which is a necessary precursor for the preparation of acutumine, a complex tetracyclic alkaloid. chemicalbook.comsigmaaldrich.cnorganic-chemistry.orgnih.gov The synthesis of acutumine is notable for its complexity, involving the creation of five contiguous stereocenters and two quaternary carbon centers. organic-chemistry.org

| Alkaloid Target | Role of this compound | Reference Syntheses |

| Vincorine | Formation of a β-keto ester intermediate. chemicalbook.comorganic-chemistry.org | Qin (2009), MacMillan (2013) organic-chemistry.orgpitt.edu |

| Acutumine | Synthesis of a keto proline ester intermediate. chemicalbook.comsigmaaldrich.cn | Castle (2009) organic-chemistry.orgnih.gov |

The skeletons of photosynthetic pigments like chlorophylls (B1240455) and bacteriochlorophylls feature a characteristic β-ketoester motif within an exocyclic ring (ring E). nih.govnsf.gov this compound is a key reagent in synthesizing precursors for these structures. nih.gov In several synthetic routes, a palladium-mediated coupling reaction between a 3-iodopyrrole and potassium monomethyl malonate is employed to install the necessary β-ketoester functionality. nih.govnsf.gov This reaction creates 3-(3-methoxy-1,3-dioxopropyl)pyrrole, a foundational building block for analogues of the C and E rings of the natural pigments. nih.gov

A representative reaction to form the pyrrole-β-ketoester motif is detailed below.

| Parameter | Condition |

| Reactants | 3-iodopyrrole 2-Boc, Potassium monomethyl malonate |

| Catalyst System | Pd(OAc)₂, Xantphos, Co₂(CO)₈ |

| Additives | MgCl₂, Imidazole, Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 65 °C |

| Reaction Time | 48 hours |

| Yield | 70% (of the coupled product) |

Data sourced from Molecules (2023). nih.gov

Development of Pharmaceutical and Agrochemical Intermediates

The reactivity of this compound makes it a valuable starting material for a variety of intermediates used in the pharmaceutical and agrochemical industries. Malonic esters and their derivatives are foundational synthons for the creation of diverse heterocyclic and open-chain structures. mdpi.com

Malonate esters, such as dimethyl malonate, are well-established precursors in the synthesis of barbituric acid and related heterocyclic compounds. wikipedia.org this compound, as a mono-ester of malonic acid, functions as a specialized reagent in this class. It participates in cyclocondensation reactions with dinucleophiles like urea (B33335) or its derivatives to form the core barbiturate (B1230296) ring system. mdpi.com This method is a cornerstone for producing a wide range of sedative and hypnotic drugs based on the barbiturate scaffold.

The synthesis of substituted pyridines and acrylates often involves malonate derivatives. While direct synthesis of thienylpyridines using this compound is not extensively detailed in the provided results, the general utility of malonates in constructing pyridine rings through reactions like the Hantzsch pyridine synthesis or similar cyclocondensations is a well-known strategy. Beta-amino acrylates can be synthesized from the reaction of malonate precursors with amines and orthoformates, or through the addition of amines to propiolates.

Malonate derivatives are important intermediates in the production of agrochemicals, including fungicides. nih.govgoogle.com These derivatives can be incorporated into the final molecular structure to fine-tune the biological activity of the compound. For instance, novel chalcone malonate derivatives have been synthesized and evaluated for their antibacterial and antiviral activities, demonstrating the potential of the malonate group in designing new agrochemical agents. nih.gov The malonate moiety serves as a versatile scaffold that can be readily modified, allowing for the creation of a diverse library of compounds for screening as potential fungicides. nih.govspecialchem.com

Catalysis and Industrial Processes

Applications as Organic Synthesis Catalysts

This compound, also known as potassium methyl malonate, serves as a valuable catalyst in organic synthesis, particularly in reactions involving carbonyl compounds . Its catalytic activity is pivotal for forming new carbon-carbon bonds, a fundamental process in the synthesis of more complex molecules such as pharmaceuticals, dyes, and pesticides .

The compound's primary role as a catalyst is observed in condensation reactions like the Knoevenagel condensation. This reaction involves a nucleophilic addition of a compound with an active hydrogen (like a malonic ester) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction wikipedia.org. The product is typically an α,β-unsaturated ketone wikipedia.org.

The catalytic process is facilitated by the ability of the malonate derivative to generate a stabilized enolate ion in the presence of a mild base wikipedia.orgpurechemistry.org. The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the α-hydrogens, allowing for deprotonation wikipedia.orgpurechemistry.org. This compound can act as or be a precursor to this active methylene (B1212753) compound. The resulting enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde or ketone purechemistry.orgfiveable.me. The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant wikipedia.org.

The effectiveness of potassium-loaded catalysts has been noted in Knoevenagel condensation reactions. For instance, potassium-loaded MgAl mixed oxides exhibit high catalytic activity, which is attributed to an increase in the base strength of the catalyst material acs.org.

Oxidative Esterification Processes

Oxidative esterification is a modern, environmentally friendly method for synthesizing esters directly from alcohols or aldehydes, avoiding the need for pre-formed carboxylic acids and minimizing waste by using oxidants like molecular oxygen rsc.org. This process is a significant transformation in industrial chemistry for producing esters, which are valuable as solvents, intermediates, and flavoring agents.

While this compound is not typically a direct catalyst for these reactions, malonic acid derivatives are central to pathways that yield ester products. The synthesis of esters can be achieved through various catalytic systems, often employing transition metals. For example, aerobic oxidative methyl esterification of primary alcohols can be catalyzed by combinations of palladium on charcoal with other metals organic-chemistry.org.

The broader context of malonate chemistry intersects with these processes in multi-step syntheses. For instance, malonate half-esters can undergo decarboxylative arylations under copper catalysis to produce mono-aryl acetate derivatives, which are a class of esters acs.org. This demonstrates the role of malonate structures as synthons in advanced ester synthesis. The development of direct oxidative esterification methods represents a move towards more sustainable chemical processes, a key goal in modern industrial chemistry rsc.org.

Coordination Chemistry and Metal Ligand Design

Malonamide (B141969) Derivatives as Metal Extractants

This compound is a key starting material for the synthesis of malonic esters, which are precursors to a class of highly effective metal-extracting ligands known as malonamides . Malonamide derivatives are widely researched and utilized for their ability to form stable complexes with various metal ions, making them invaluable in processes like solvent extraction for metal recovery and purification researchgate.netresearchgate.net.

The synthesis of malonamides is generally achieved by reacting a malonic ester, such as dimethyl malonate or diethyl malonate, with primary or secondary amines researchgate.net. This versatility allows for the systematic modification of the malonamide structure to fine-tune its selectivity and affinity for specific metal ions researchgate.net. For example, tetrasubstituted malonamides have been specifically investigated for the extraction of radiotoxic metal ions like americium (Am), plutonium (Pu), and uranium (U) from nuclear waste streams iaea.org.

The efficiency of a malonamide ligand in a solvent extraction system is influenced by several factors, including its basicity and lipophilicity. Lower basicity in a malonamide ligand generally leads to better metal extraction, as the competition with protons for binding to the metal ion is reduced tandfonline.com. The introduction of phenyl substituents on the nitrogen atoms or an ether oxygen in the central carbon chain can decrease basicity and thereby enhance extraction efficiency tandfonline.com. Lipophilicity, which is crucial for the ligand's solubility in the organic phase, can be controlled by adding long alkyl chains researchgate.net. The conformation of the ligand also plays a critical role in its ability to form stable chelate complexes with target metal ions nih.gov.

| Malonamide Derivative Class | Structural Feature | Target Metal Ions | Application Area |

|---|---|---|---|

| N,N,N',N'-Tetraalkylmalonamides | Alkyl groups on nitrogen atoms | Am(III), Eu(III) | Nuclear waste reprocessing iaea.orgtandfonline.com |

| Phenyl-substituted Malonamides | Phenyl groups on nitrogen atoms | U, Th, Am(III), Eu(III) | Enhanced extraction from acidic solutions iaea.org |

| Dicyclohexyl-substituted Malonamides | Cyclohexyl groups on nitrogen atoms | Am(III), Eu(III), Tb(III) | Solvent extraction from nitric acid iaea.org |

| Lipophilic Malonamides | Long alkyl chains on the central carbon | Ag+ | Selective silver extraction researchgate.netresearchgate.net |

Enolate Complexes in Controlled Alkylation Reactions

This compound serves as an efficient precursor for the generation of ester enolates, which are powerful nucleophiles central to many carbon-carbon bond-forming reactions . The alkylation of enolates is a cornerstone of organic synthesis, allowing for the construction of complex molecular frameworks from simpler starting materials pressbooks.publibretexts.org.

The process, often part of a sequence known as the malonic ester synthesis, begins with the deprotonation of a malonic ester derivative at the α-carbon (the carbon adjacent to both carbonyl groups) libretexts.orgpatsnap.comwikipedia.org. The resulting enolate is stabilized by resonance, which delocalizes the negative charge onto the oxygen atoms of the carbonyl groups, making it a soft nucleophile fiveable.me. This potassium enolate can then react with an alkyl halide in a classic SN2 reaction to form a new C-C bond at the α-position pressbooks.publibretexts.orglibretexts.org.

The control of regioselectivity and stereoselectivity in these alkylation reactions is of significant interest. The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is formed, which is particularly relevant for asymmetric ketones quimicaorganica.org. For malonates, where the two α-hydrogens are equivalent, the primary focus is often on achieving high yields and, in advanced applications, enantioselectivity. Phase-transfer catalysis has emerged as a powerful technique for the asymmetric α-alkylation of malonate derivatives, enabling the synthesis of chiral molecules with a quaternary carbon center in high enantiomeric excess researchgate.net.

The reaction conditions are critical for the success of the alkylation. The use of a strong base like lithium diisopropylamide (LDA) ensures complete and irreversible formation of the enolate, while the choice of counterion (e.g., Li+, Na+, K+) can affect the aggregation and reactivity of the enolate complex libretexts.orgquimicaorganica.org.

| Parameter | Condition | Effect on Alkylation | Reference |

|---|---|---|---|

| Base | Strong, non-nucleophilic bases (e.g., LDA, NaH) | Ensures complete formation of the enolate, preventing side reactions. | fiveable.melibretexts.org |

| Alkyl Halide | Primary or methyl halides (R-X, where X=I, Br, Cl) | Favors SN2 reaction pathway; secondary and tertiary halides may lead to elimination. | pressbooks.publibretexts.org |

| Solvent | Aprotic solvents (e.g., THF, Toluene) | Prevents protonation of the enolate, allowing it to act as a nucleophile. | quimicaorganica.org |

| Catalyst | Phase-Transfer Catalyst (e.g., chiral quaternary ammonium salts) | Enables enantioselective alkylation to create chiral centers. | researchgate.net |

Q & A

Q. What are the standard synthetic routes for Potassium 3-methoxy-3-oxopropanoate, and how can researchers validate the product’s purity?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, it can be prepared by reacting methyl malonate with potassium hydroxide under controlled anhydrous conditions to avoid hydrolysis . To validate purity, researchers should employ a combination of techniques:

Q. What are the best practices for purifying this compound to minimize hygroscopic degradation?

Due to its hygroscopic nature, purification should be conducted under inert atmospheres (e.g., nitrogen or argon). Common methods include:

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

- FT-IR : Detection of ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- HRMS : Accurate mass determination (expected [M+H]⁺ = 157.03) to confirm molecular formula .

- NMR : Compare observed δ values with literature data (e.g., 13C NMR for the oxopropanoate moiety at ~167 ppm) . Discrepancies in NMR data (e.g., splitting patterns) may arise from solvent effects or residual moisture; replicate measurements in deuterated DMSO or D₂O are recommended .

Advanced Research Questions

Q. How can this compound be applied in the synthesis of heterocyclic-fused quinolones, and what are critical reaction parameters?

This compound acts as a nucleophile in SNAr reactions with fluorinated pyrimidines. For example:

- Step 1 : React with 4-fluoropyrimidine-5-carbonyl chloride in THF at −20°C to form a β-keto ester intermediate .

- Step 2 : Condensation with dimethylamino ethyl acrylate under mild basic conditions (e.g., NaHCO₃) to yield quinolone precursors. Critical parameters include temperature control (−20°C to 0°C) to avoid side reactions and stoichiometric excess (1.2–1.5 eq) of the potassium salt to drive the reaction .

Q. What strategies resolve contradictions in synthetic yields when using this compound as a building block?

Yield variations often stem from competing hydrolysis or byproduct formation. Mitigation strategies include:

- Anhydrous solvents : Use freshly distilled THF or DMF to minimize water content .

- Catalytic additives : Employ molecular sieves (3Å) or trimethylsilyl chloride to scavenge trace moisture .

- In situ monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize quenching times .

Q. How can researchers optimize reaction conditions for this compound in nucleophilic acyl substitution reactions?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Counterion effects : Potassium’s low polarizability improves leaving-group displacement compared to sodium salts .

- Temperature gradients : Gradual warming (0°C → RT) reduces exothermic side reactions. Example: In trifluoroborate synthesis, slow addition of BH₃·THF at 0°C followed by room-temperature stirring improves yields .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.